
5-Bromo-4-chloro-7-fluoroindoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-7-fluoroindoline-2,3-dione is a fluorinated indole derivative. Fluorinated indoles have garnered significant attention due to their unique properties, including enhanced reactivity, selectivity, and biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing fluorinated indole derivatives involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride (CuPy2Cl2) as a catalyst and ethanol as the solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, resulting in good to excellent yields of the product (64-92%) within a short period of 9-15 minutes .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to achieve higher yields and purity. The use of microwave irradiation in combination with solid support has been shown to enhance reaction rates, selectivity, and yield, making it a suitable approach for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-chloro-7-fluoroindoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloro-7-fluoroindoline-2,3-dione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Bromo-4-chloro-7-fluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine, chlorine, and fluorine) can influence the compound’s binding affinity and selectivity towards target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-4-fluoroindoline-2,3-dione: Similar in structure but lacks the chlorine atom.
5-Bromo-4-chloro-2,3-difluoropyridine: Contains similar halogen atoms but has a pyridine ring instead of an indoline ring.
Uniqueness
5-Bromo-4-chloro-7-fluoroindoline-2,3-dione is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure
Eigenschaften
Molekularformel |
C8H2BrClFNO2 |
|---|---|
Molekulargewicht |
278.46 g/mol |
IUPAC-Name |
5-bromo-4-chloro-7-fluoro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H2BrClFNO2/c9-2-1-3(11)6-4(5(2)10)7(13)8(14)12-6/h1H,(H,12,13,14) |
InChI-Schlüssel |
QKPDFIVUUJZOKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(C(=C1Br)Cl)C(=O)C(=O)N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


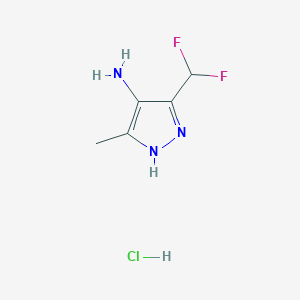
![Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13647916.png)
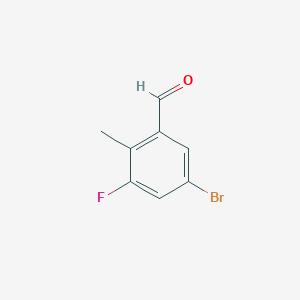
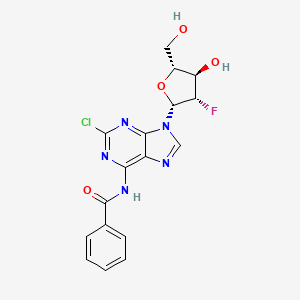
![Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13647923.png)
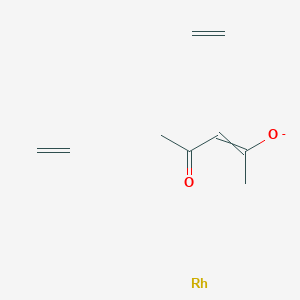
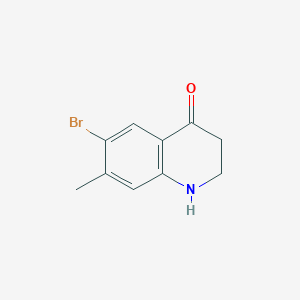
![8-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13647948.png)
![9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)

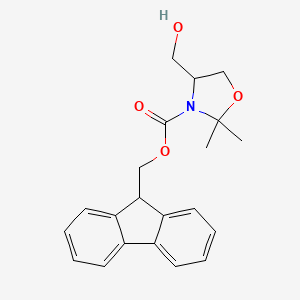
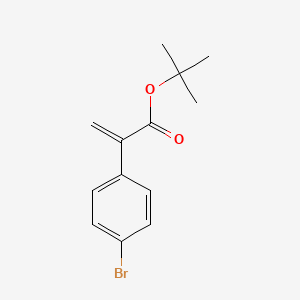

![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
